Cas no 335-08-0 (2-Hydroxy-2-(trifluoromethyl)propionitrile)
2-Hydroxy-2-(trifluoromethyl)propionitrile is a fluorinated nitrile compound characterized by its trifluoromethyl and hydroxyl functional groups. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of fluorinated pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-withdrawing (trifluoromethyl) and nucleophilic (hydroxyl) groups enhances its utility in cyclization, condensation, and asymmetric synthesis reactions. Its high purity and stability under controlled conditions ensure consistent performance in demanding applications. The compound's fluorine content also contributes to improved metabolic stability and lipophilicity in derived molecules, making it advantageous for drug discovery and material science research.
335-08-0 structure
Product Name:2-Hydroxy-2-(trifluoromethyl)propionitrile
CAS No:335-08-0
MF:C4H4F3NO
MW:139.07587146759
MDL:MFCD00040885
CID:82138
PubChem ID:274400
Update Time:2025-06-17
2-Hydroxy-2-(trifluoromethyl)propionitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-hydroxy-2-(trifluoromethyl)propio-nitrile
- 2-Hydroxy-2-(trifluoromethyl)propionitrile
- 1,1,1-Trifluoroacetone cyanohydrin
- 2-Cyano-1,1,1-trifluoro-2-propanol~2-Hydroxy-2-(trifluoromethyl)propionitrile
- 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile
- 1.1.1-Trifluor-aceton-cyanhydrin
- 2-Hydroxy-2-(trifluoromethyl)propanenitrile
- 3,3,3-Trifluor-2-hydroxy-2-methyl-propionitril
- methyltrifluoromethyl cyanhydrine
- 2-Cyano-1,1,1-trifluoro-2-propanol
- NSC 120436
- NSC-120436
- 2-(Trifluoromethyl)lactonitrile
- Lactonitrile, 2-(trifluoromethyl)-
- racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile
- EN300-188363
- H1508
- Propanenitrile, 3,3,3-trifluoro-2-hydroxy-2-methyl-
- LS-12975
- 2-hydroxy-2-(trifluoromethyl)propiononitrile
- SCHEMBL1235054
- DTXSID00298061
- T72319
- A821807
- J-019220
- FT-0605950
- 335-08-0
- CS-0044364
- MFCD00040885
- Lactonitrile,3,3-trifluoro-2-methyl-
- Trifluoroacetone cyanohydrin
- AKOS006223688
- 3-trifluoro-a-hydroxyisobutyronitrile
- NSC120436
- 3,3,3-tris(fluoranyl)-2-methyl-2-oxidanyl-propanenitrile
- SY050000
- DTXCID40249198
- 677-694-2
-
- MDL: MFCD00040885
- Inchi: 1S/C4H4F3NO/c1-3(9,2-8)4(5,6)7/h9H,1H3
- InChI Key: XDCMNDCKYSQKAX-UHFFFAOYSA-N
- SMILES: FC(C(C#N)(C)O)(F)F
- BRN: 1758723
Computed Properties
- Exact Mass: 139.02400
- Monoisotopic Mass: 139.024
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.7
- Topological Polar Surface Area: 44A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.364±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 139°C(lit.)
- Flash Point: 69.0±27.3 ºC,
- Refractive Index: 1.3385 (589.3 nm 20 ºC)
- Solubility: Slightly soluble (17 g/l) (25 º C),
- Water Partition Coefficient: Fully miscible in water.
- PSA: 44.02000
- LogP: 0.82328
- Solubility: Not available
- Sensitiveness: Moisture Sensitive
2-Hydroxy-2-(trifluoromethyl)propionitrile Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H226-H300+H310+H330-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P260-P262-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P310+P361+P364-P304+P340+P310-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Hazardous Material transportation number:3276
- Hazard Category Code: 26/27/28-50/53-20/21/22
- Safety Instruction: S7/9-S27-S45-S60-S61-S36/37
-
Hazardous Material Identification:
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R26/27/28; R50/53
- Packing Group:II
- Hazard Level:6.1
- HazardClass:6.1
- PackingGroup:II
2-Hydroxy-2-(trifluoromethyl)propionitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Hydroxy-2-(trifluoromethyl)propionitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862359-1g |
2-Hydroxy-2-(trifluoromethyl)propionitrile |
335-08-0 | ≥96%(GC) | 1g |
¥378.90 | 2022-01-10 | |
| TRC | H977618-10mg |
2-Hydroxy-2-(trifluoromethyl)propionitrile |
335-08-0 | 10mg |
45.00 | 2021-08-04 | ||
| TRC | H977618-50mg |
2-Hydroxy-2-(trifluoromethyl)propionitrile |
335-08-0 | 50mg |
60.00 | 2021-08-04 | ||
| TRC | H977618-100mg |
2-Hydroxy-2-(trifluoromethyl)propionitrile |
335-08-0 | 100mg |
75.00 | 2021-08-04 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L11318-1g |
1,1,1-Trifluoroacetone cyanohydrin, 95% |
335-08-0 | 95% | 1g |
¥1098.00 | 2023-03-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L11318-5g |
1,1,1-Trifluoroacetone cyanohydrin, 95% |
335-08-0 | 95% | 5g |
¥3951.00 | 2023-03-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L11318-25g |
1,1,1-Trifluoroacetone cyanohydrin, 95% |
335-08-0 | 95% | 25g |
¥13842.00 | 2023-03-03 | |
| Apollo Scientific | PC7185-1g |
2-Hydroxy-2-(trifluoromethyl)propanenitrile |
335-08-0 | 95% | 1g |
£165.00 | 2025-02-21 | |
| Apollo Scientific | PC7185-5g |
2-Hydroxy-2-(trifluoromethyl)propanenitrile |
335-08-0 | 95% | 5g |
£245.00 | 2025-02-21 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1508-1G |
2-Hydroxy-2-(trifluoromethyl)propionitrile |
335-08-0 | >96.0%(GC) | 1g |
¥440.00 | 2024-04-16 |
2-Hydroxy-2-(trifluoromethyl)propionitrile Related Literature
-
1. Microwave spectra and structure of the amine group in 3-aminopyridine and 4-aminopyridine. Ab initio molecular orbital calculations of the structure of the amine group in the aminopyridinesDines Christen,David Norbury,David G. Lister,Paolo Palmieri J. Chem. Soc. Faraday Trans. 2 1975 71 438
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